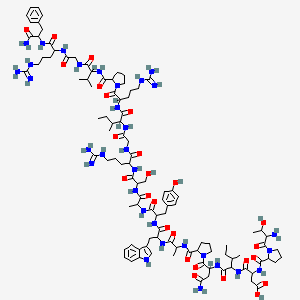

Prolactin Releasing Peptide (12-31), human

Description

Properties

IUPAC Name |

4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYRNXJVNKJULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H158N32O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bioactive Core: A Technical Guide to the Discovery and Function of Prolactin-Releasing Peptide (12-31)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of Prolactin-Releasing Peptide (12-31), also known as PrRP-20, as the primary bioactive fragment of the full-length 31-amino acid peptide (PrRP-31). We will detail the key experiments, quantitative data, signaling pathways, and methodologies that have established PrRP(12-31) as a crucial ligand for the GPR10 receptor.

Introduction: The Quest for a Prolactin-Releasing Factor

Prolactin-Releasing Peptide (PrRP) was first identified from bovine hypothalamus extracts as an endogenous ligand for the previously orphan G protein-coupled receptor, GPR10.[1] The initial discovery revealed two native forms, a 31-amino acid peptide (PrRP-31) and its C-terminal 20-amino acid fragment (PrRP-20).[2] Named for its ability to stimulate prolactin release from anterior pituitary cells in vitro, PrRP's physiological role has since expanded to include the regulation of stress, food intake, and energy metabolism.[3] A critical step in understanding its function was to identify the minimal sequence required for its biological activity.

Unveiling the Bioactive Core: N-Terminal Deletion Studies

The identification of PrRP(12-31) as the bioactive core was a result of systematic structure-activity relationship studies. Researchers synthesized a series of N-terminally truncated fragments of PrRP-31 and evaluated their ability to bind to the GPR10 receptor and elicit a functional response.

The pivotal finding from these studies was that the 20-amino acid fragment, PrRP(12-31), was equipotent to the full-length PrRP-31.[1][4] This demonstrated that the first 11 amino acids of PrRP-31 are not essential for high-affinity binding to GPR10 or for initiating intracellular signaling.[5] Further truncations from the N-terminus of PrRP(12-31) resulted in a significant reduction in binding affinity, highlighting the importance of the full 20-amino acid sequence for optimal receptor interaction.[1][4]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data from competitive binding assays, illustrating the relative affinities of various PrRP fragments for the GPR10 receptor. These studies were crucial in defining PrRP(12-31) as the minimal fully active fragment.

| Peptide Fragment | Description | Receptor | Binding Affinity (Ki) |

| PrRP(1-31) | Full-length human peptide | GPR10 | ~1.0 nM[1] |

| PrRP(12-31) | C-terminal 20-amino acid fragment (PrRP-20) | GPR10 | ~1.0 nM[1] |

| PrRP(25-31) | C-terminal 7-amino acid fragment | GPR10 | ~200 nM[1] |

| Rat PrRP-31 | Full-length rat peptide | GPR10 | 0.33 ± 0.11 nM[4] |

| Rat PrRP-20 | C-terminal 20-amino acid fragment (rat) | GPR10 | 0.22 ± 0.06 nM[4] |

Table 1: Comparative binding affinities of human and rat Prolactin-Releasing Peptide fragments to the GPR10 receptor. The data clearly shows that PrRP(12-31) / PrRP-20 retains a high affinity, equipotent to the full-length PrRP-31, while further truncation leads to a dramatic loss of affinity.

Signaling Pathways of PrRP(12-31)

Upon binding to its cognate receptor GPR10, PrRP(12-31) acts as a full agonist, initiating a cascade of intracellular signaling events. The G-protein coupling of GPR10 is complex, with evidence suggesting the involvement of both Gq and Gi/Go proteins, depending on the cellular context.[5] The primary and most consistently reported pathway involves Gq protein activation.

Key signaling pathways include:

-

Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[3][5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PrRP(12-31) has been shown to activate extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[5][6]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is also engaged following receptor activation and is involved in cell survival and metabolism.[5][6]

Figure 1. Signaling cascade activated by PrRP(12-31) binding to GPR10.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize PrRP(12-31) as a bioactive fragment.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of PrRP fragments to the GPR10 receptor.

Objective: To quantify the affinity (Ki) of unlabeled PrRP fragments by measuring their ability to compete with a radiolabeled PrRP ligand for binding to GPR10.

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably transfected with the human GPR10 receptor.

-

Radioligand: [125I]PrRP-31.

-

Unlabeled competitor peptides: PrRP(1-31), PrRP(12-31), PrRP(25-31), etc.

-

Binding Buffer: 120 mM NaCl, 20 mM HEPES, 0.25 mM K2PO4, 1 mM CaCl2, 1 mM MgSO4, pH 7.4.[1]

-

Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates and a cell harvester.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize transfected cells in a lysis buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA) and centrifuge at low speed (e.g., 800 x g) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[1]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane homogenate (typically 10-20 µg of protein).

-

50 µL of unlabeled competitor peptide at various concentrations (from 10-12 to 10-6 M) or buffer for total binding.

-

50 µL of [125I]PrRP-31 at a fixed concentration (typically at or below its Kd, e.g., 1 nM).[1]

-

For non-specific binding, use a high concentration of unlabeled PrRP-31 (e.g., 1 µM).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assays

This functional assay measures the ability of PrRP fragments to activate GPR10 and trigger an intracellular calcium release, a hallmark of Gq-coupled receptor activation.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to PrRP fragment stimulation.

Materials:

-

HEK293 or CHO-K1 cells stably expressing GPR10.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

PrRP peptides at various concentrations.

-

A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR10-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to grow to confluence.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye de-esterification and loading into the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

-

Measurement: Place the cell plate into the fluorescence plate reader. The instrument measures a baseline fluorescence reading. It then automatically injects the PrRP peptide solutions at various concentrations and immediately begins recording the change in fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the PrRP agonist to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Prolactin Release Assay

This bioassay directly tests the primary function for which PrRP was named, confirming the biological activity of its fragments on pituitary cells.

Objective: To measure the amount of prolactin secreted from primary anterior pituitary cells in response to stimulation by PrRP fragments.

Materials:

-

Anterior pituitaries from rats (e.g., lactating female Sprague-Dawley rats, as their cells are highly sensitive).

-

Dispersion enzymes (e.g., trypsin, DNase).

-

Culture Medium: (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics).

-

Test substances: PrRP(12-31) and other fragments at various concentrations.

-

Control substances: Thyrotropin-releasing hormone (TRH) as a positive control, buffer as a negative control.

-

Rat Prolactin ELISA kit.

Procedure:

-

Cell Isolation and Culture:

-

Aseptically remove anterior pituitaries from euthanized rats.

-

Mince the tissue and enzymatically disperse the cells using a solution containing trypsin.

-

Neutralize the trypsin with serum-containing medium and further disperse the cells by gentle trituration.

-

Filter the cell suspension to remove undigested tissue.

-

Plate the cells in multi-well culture plates and culture for 3-4 days to allow recovery and adherence. A longer culture term is often required to obtain optimal responses to PrRP.

-

-

Stimulation:

-

After the culture period, wash the cells with serum-free medium.

-

Add fresh medium containing the test substances (PrRP fragments) or controls at desired concentrations.

-

Incubate for a defined period (e.g., 4 hours).

-

-

Sample Collection: After incubation, collect the culture medium from each well. Centrifuge to remove any cellular debris.

-

Prolactin Measurement: Quantify the concentration of prolactin in the collected medium using a specific rat prolactin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the amount of prolactin released in response to different PrRP fragments against the basal release (negative control) and the maximal release stimulated by TRH (positive control).

Experimental Workflow Visualization

The logical flow from identifying potential bioactive fragments to their full characterization can be visualized as follows.

Figure 2. Workflow for identifying the bioactive fragment of PrRP.

Conclusion

The discovery of Prolactin-Releasing Peptide (12-31) as the equipotent, bioactive core of PrRP-31 was a landmark in understanding the pharmacology of this neuropeptide system. Through meticulous N-terminal deletion studies, researchers demonstrated that the C-terminal 20 amino acids are sufficient for high-affinity binding to the GPR10 receptor and for the activation of key intracellular signaling pathways, including calcium mobilization. The experimental protocols detailed in this guide—radioligand binding, calcium mobilization, and in vitro prolactin release assays—form the cornerstone of this characterization. This knowledge has been instrumental for the design of stable analogs and for investigating the diverse physiological roles of PrRP beyond prolactin release, paving the way for potential therapeutic applications in metabolic and stress-related disorders.

References

- 1. An assay for growth hormone and prolactin-releasing activities using a bovine pituitary cell culture system. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Analyses for susceptibility of rat anterior pituitary cells to prolactin-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Prolactin-releasing Peptide (PrRP) increases prolactin responses to TRH in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biophysical Properties of Synthetic Human Prolactin Releasing Peptide (12-31)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin Releasing Peptide (PrRP) is a neuropeptide belonging to the RF-amide peptide family, first identified as an endogenous ligand for the G protein-coupled receptor GPR10.[1][2] The peptide exists in two primary bioactive isoforms, a 31-amino acid version (PrRP-31) and a 20-amino acid C-terminal fragment (PrRP-20).[3][4] The synthetic human Prolactin Releasing Peptide (12-31), also known as PrRP-20, represents the common core sequence shared by both isoforms and is crucial for biological activity.[5] Structure-activity relationship studies have demonstrated that this 20-amino acid fragment is equipotent to the full-length PrRP-31 in binding to and activating its cognate receptor, GPR10.[6][7][8] This document provides a comprehensive overview of the core biophysical properties of synthetic human PrRP(12-31), detailed experimental protocols for its characterization, and a review of its primary signaling mechanisms.

Core Biophysical and Chemical Properties

The fundamental physicochemical characteristics of synthetic human PrRP(12-31) are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀₄H₁₅₈N₃₂O₂₆ | [6][9] |

| Molecular Weight | 2272.6 g/mol | [6] |

| Amino Acid Sequence | H-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂ | [9] |

| Synonyms | PrRP-20 (human), Preprolactin (34-53) (human) | |

| Purity | Typically ≥95% to >98% | [6][9] |

| Appearance | White to off-white solid (lyophilized powder) | [6] |

| Solubility | Soluble in water | [10] |

| Storage Conditions | Long-term: -20°C (up to 6 months); Short-term: 2-8°C. Store desiccated and protected from light. | [6][11] |

Receptor Binding and Functional Activity

PrRP(12-31) exerts its biological effects primarily through high-affinity binding to the GPR10 receptor. The following table summarizes key quantitative parameters that define this interaction and the subsequent cellular response.

| Parameter | Value | Cell Line / System | Reference(s) |

| Binding Affinity (Ki) | ~1 nM (equipotent to PrRP-31) | CHOK1 cells with human PrRP receptor | [7] |

| Binding Affinity (Ki) | 0.26 ± 0.07 nM | GPR10 receptors | [6][12] |

| Dissociation Constant (Kd) | 0.3 nM | CHO-K1 cells using [¹²⁵I]PrRP(12-31) | [13] |

| Receptor Expression (Bmax) | 14 pmol/mg protein | CHO-K1 cells with human PrRP receptor | [13] |

| Functional Potency (EC₅₀) | 1.8 nM (for PrRP-31) | Aequorin-expressing CHO-K1 cells | [13] |

Intracellular Signaling Pathways

Upon binding to its receptor, GPR10, PrRP(12-31) initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, leading to the activation of several key pathways that regulate cellular function.[1] The primary signaling cascades are depicted below.

Figure 1: PrRP(12-31) Signaling Pathways via GPR10 Receptor.

Activation of GPR10 by PrRP stimulates Gq/11, leading to the PLC-mediated release of intracellular calcium and activation of PKC.[1][14] The receptor also couples to Gi/o proteins to activate the PI3K/Akt and MAPK/ERK pathways, which are associated with cell survival and gene expression.[1][3] Activation of ERK and Akt can be blocked by pertussis toxin, indicating the involvement of the Gi/o subunit.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis

Synthetic human PrRP(12-31) is typically produced using solid-phase peptide synthesis (SPPS).

-

Methodology: The synthesis is performed using the butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy.[7]

-

Synthesizer: An automated peptide synthesizer, such as the PE Applied Biosystems model 430A, is employed.[7]

-

Activation: Amino acids are activated for coupling using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC).[7]

-

Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid, typically hydrogen fluoride (HF).

-

Purification: The crude peptide is purified to ≥95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Verification: The final product's identity is confirmed by mass spectrometry to ensure the correct molecular weight.

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of PrRP(12-31) for the GPR10 receptor.

Figure 2: Workflow for a Competitive Receptor Binding Assay.

-

Materials:

-

Radioligand: [¹²⁵I]-labeled PrRP is used as the tracer at a concentration near its Kd (e.g., 1 nM).[7]

-

Biological System: Membrane homogenates from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GPR10 receptor are used.[7][8]

-

Competitor: Unlabeled synthetic human PrRP(12-31).

-

-

Procedure:

-

The cell membranes are incubated with a fixed concentration of the [¹²⁵I]PrRP tracer and varying concentrations of the unlabeled PrRP(12-31).[7]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 300 nM) of unlabeled PrRP.[7]

-

Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀, which is converted to the inhibition constant (Ki).

-

Calcium Mobilization Assay

This functional assay measures the ability of PrRP(12-31) to act as an agonist and stimulate an intracellular calcium response.

-

Biological System: CHO-K1 cells stably co-expressing the human GPR10 receptor and a calcium-sensitive photoprotein, such as mitochondrially-targeted Aequorin (AequoScreen® assay), are commonly used.[13]

-

Procedure:

-

Cells are harvested and loaded with a co-factor like coelenterazine h.[13]

-

The cell suspension is aliquoted into a microplate.

-

Varying concentrations of PrRP(12-31) are added to the wells to stimulate the GPR10 receptor.

-

The Gq-mediated activation of PLC leads to an IP₃-induced release of calcium from intracellular stores.[1]

-

This calcium transient binds to aequorin, triggering a luminescent signal that is measured by a luminometer.

-

The resulting dose-response curve is used to calculate the EC₅₀ value, which represents the concentration of PrRP(12-31) required to elicit 50% of the maximal response.[13]

-

References

- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]

- 3. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]

- 5. avcr.cz [avcr.cz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorbyt.com [biorbyt.com]

- 10. genscript.com [genscript.com]

- 11. Prolactin-Releasing Peptide (12-31), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]

Prolactin Releasing Peptide (12-31): A Technical Guide to its Mechanism of Action at GPR10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin Releasing Peptide (PrRP) and its bioactive fragment, PrRP(12-31), are endogenous ligands for the G protein-coupled receptor 10 (GPR10). Initially identified for its role in prolactin release, the PrRP/GPR10 system is now recognized for its involvement in a multitude of physiological processes, including energy homeostasis, stress response, and cardiovascular regulation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between PrRP(12-31) and GPR10. It details the downstream signaling cascades, presents quantitative pharmacological data, and outlines key experimental protocols for studying this ligand-receptor pair.

Introduction

GPR10 is a class A G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in regions associated with neuroendocrine control.[1] The discovery that Prolactin Releasing Peptide (PrRP) is its endogenous ligand opened new avenues for understanding its physiological significance. PrRP is a 31-amino acid peptide, but studies have shown that the C-terminal fragment, PrRP(12-31), is equipotent to the full-length peptide in binding to and activating GPR10, indicating that the N-terminal 11 amino acids are not essential for its primary biological activity.[2][3] This guide focuses on the molecular pharmacology of PrRP(12-31) at the GPR10 receptor.

GPR10 Signaling Pathways

The activation of GPR10 by PrRP(12-31) initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. Evidence suggests that GPR10 couples to both Gq and Gi/Go proteins, leading to the activation of multiple downstream effector pathways.[4]

Gq-Mediated Pathway: Phospholipase C and Calcium Mobilization

The primary and most consistently reported signaling pathway activated by PrRP(12-31) at GPR10 is the Gq-mediated activation of Phospholipase C (PLC).[1]

-

Activation of PLC: Upon ligand binding, GPR10 undergoes a conformational change that facilitates the activation of the Gq alpha subunit. Activated Gαq, in turn, stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][5] This rapid increase in cytosolic Ca2+ is a hallmark of GPR10 activation.

-

Activation of Protein Kinase C: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[4]

Gi/Go-Mediated Pathway: MAPK/ERK Activation

PrRP(12-31) also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, primarily through the Extracellular signal-Regulated Kinase (ERK).[1] This signaling branch is often, though not exclusively, linked to Gi/Go protein coupling.

-

Pertussis Toxin Sensitivity: The activation of ERK by PrRP has been shown to be sensitive to pertussis toxin (PTX), an inhibitor of Gi/Go proteins, in some cellular contexts, suggesting the involvement of these G proteins.[6]

-

ERK Phosphorylation: GPR10 activation leads to a signaling cascade that results in the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK1/2.

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), regulating gene expression related to cell proliferation, differentiation, and survival.[4]

Other Signaling Pathways

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway has also been observed following GPR10 stimulation, playing a role in cell survival and metabolism.[1]

-

c-Jun N-terminal Kinase (JNK): PrRP can also activate the JNK pathway, another branch of the MAPK cascade, in a PKC-dependent manner.[6]

-

cAMP Pathway: Studies have generally shown that PrRP does not significantly alter basal or forskolin-stimulated cAMP levels, suggesting that GPR10 does not primarily couple through Gs or Gi to modulate adenylyl cyclase activity directly.[2]

Quantitative Pharmacology

The interaction of PrRP(12-31) and related peptides with GPR10 has been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.

Table 1: Binding Affinities of PrRP Isoforms at GPR10

| Ligand | Species | Assay Type | Cell Line | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |

| PrRP-31 | Human | Radioligand Binding | HEK293 | 1.03 ± 0.41 | - | - | [2] |

| PrRP-20 (equipotent to 12-31) | Human | Radioligand Binding | HEK293 | 0.26 ± 0.07 | 0.026 ± 0.006 (high affinity), 0.57 ± 0.14 (low affinity) | 3010 ± 400 (high), 8570 ± 2240 (low) | [2] |

| PrRP-31 | Rat | Radioligand Binding | HEK293 | 0.33 ± 0.11 | - | - | [2][7] |

| PrRP-20 (equipotent to 12-31) | Rat | Radioligand Binding | HEK293 | 0.22 ± 0.06 | - | - | [2] |

| PrRP(12-31) | Human | Competition Binding | CHOK1 | ~1 | - | - | [5][8] |

Table 2: Functional Potencies of PrRP Isoforms at GPR10

| Ligand | Species | Functional Assay | Cell Line | EC50 (nM) | Reference(s) |

| PrRP-20 (equipotent to 12-31) | Human | Calcium Mobilization | HEK293 | 1.06 ± 0.22 | [2] |

| PrRP-31 | Human | Calcium Mobilization | HEK293 | 1.54 ± 0.26 | [2] |

| PrRP-20 (equipotent to 12-31) | Rat | Calcium Mobilization | HEK293 | 0.75 ± 0.06 | [2] |

| PrRP-31 | Rat | Calcium Mobilization | HEK293 | 1.56 ± 0.42 | [2] |

| PrRP(12-31) | Human | Calcium Mobilization | CHOK1 | ~1 | [5][8] |

| PrRP-31 | Human | ERK Phosphorylation | CHO-K1 | Nanomolar range | [4] |

| palm¹¹-PrRP31 | Human | GPR10 Activation (β-lactamase) | - | Picomolar range | [4] |

| palm-PrRP31 | Human | GPR10 Activation (β-lactamase) | - | Picomolar range | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GPR10 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human GPR10.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand (e.g., [¹²⁵I]-PrRP-20) at a fixed concentration (typically below its Kd).

-

Cell membranes (2-5 µg protein per well).

-

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PrRP-31.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization following GPR10 activation.

Methodology:

-

Cell Culture:

-

Plate GPR10-expressing cells (e.g., CHOK1 or HEK293) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Assay Procedure:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of PrRP(12-31) to the wells.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the log concentration of PrRP(12-31) and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation by Western blotting to assess the activation of the MAPK pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture GPR10-expressing cells in appropriate plates.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of PrRP(12-31) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify the band intensities and express the p-ERK signal as a ratio of the total ERK signal.

-

Plot the normalized p-ERK levels against the log concentration of PrRP(12-31) to determine the EC50.

-

Conclusion

Prolactin Releasing Peptide (12-31) acts as a potent agonist at the GPR10 receptor, initiating a complex network of intracellular signaling pathways. The primary Gq-mediated activation of PLC and subsequent calcium mobilization, coupled with the Gi/Go-dependent stimulation of the MAPK/ERK cascade, underscores the pleiotropic cellular responses elicited by this peptide. The quantitative pharmacological data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating further investigation into the physiological roles of the PrRP/GPR10 system and the development of novel therapeutics targeting this receptor.

References

- 1. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]

- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Prolactin Releasing Peptide (12-31)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of prolactin release, food intake, and stress responses. The biologically active core of the full-length 31-amino acid peptide (PrRP-31) is the C-terminal 20-amino acid fragment, Prolactin Releasing Peptide (12-31), also known as PrRP-20.[1] This fragment has been shown to be equipotent to the full-length peptide in binding to and activating its cognate receptor.[2][3][4] This technical guide provides a comprehensive overview of the intracellular signaling pathways initiated by PrRP (12-31), with a focus on its interaction with its receptor, the subsequent activation of G-proteins, and the downstream effector cascades. This document is intended to serve as a resource for researchers investigating the physiological functions of PrRP and for professionals involved in the development of therapeutic agents targeting this system.

Receptor and G-Protein Coupling

The primary molecular target of PrRP (12-31) is the G-protein coupled receptor 10 (GPR10), also referred to as hGR3 or UHR-1.[1][3][4][5][6][7] PrRP (12-31) binds to GPR10 with high affinity, acting as a full agonist to initiate intracellular signaling.[1][2]

The coupling of GPR10 to heterotrimeric G-proteins is complex and appears to be dependent on the cellular context. Evidence suggests that GPR10 can couple to both Gq and Gi/Go proteins.[1][5] The involvement of Gi/Go is supported by studies where pertussis toxin (PTX), an inhibitor of Gi/Go protein signaling, was able to block downstream effects such as the activation of the ERK/MAPK and PI3K/Akt pathways.[1][5][8] The activation of Gq proteins is primarily linked to the mobilization of intracellular calcium.[1][5]

Core Signaling Pathways

The binding of PrRP (12-31) to GPR10 triggers a cascade of intracellular events, activating several key signaling pathways that mediate the peptide's diverse physiological effects.

Gq-Mediated Calcium Mobilization

A primary and rapid response to GPR10 activation by PrRP (12-31) is the mobilization of intracellular calcium.[1][2][4][5][8][9][10] This pathway is initiated by the Gq protein-mediated activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[11][12] The resulting increase in intracellular calcium concentration is a key signaling event that can activate a variety of downstream effectors, including calcium-dependent protein kinases.

Gi/Go-Mediated MAPK/ERK Pathway

PrRP (12-31) is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[1][5][8][10][13][14] This signaling branch is often mediated through the activation of Gi/Go proteins, as evidenced by its sensitivity to pertussis toxin.[1][5][8] The activation of the ERK pathway by PrRP has been observed in a variety of cell types, including pituitary and neuronal cells.[1] Downstream of ERK activation, PrRP (12-31) also stimulates the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor involved in cell survival and neuroprotection.[1][8][10][13][14][15]

PI3K/Akt Pathway

Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway by PrRP (12-31) has also been reported.[1][5][8][10][13][15] This pathway is crucial for promoting cell survival and growth. Similar to the ERK pathway, PI3K/Akt activation by PrRP can be attenuated by pertussis toxin, indicating the involvement of Gi/Go proteins.[5][8]

Other Signaling Pathways

In addition to the major pathways described above, PrRP (12-31) has been shown to modulate other signaling cascades:

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): PrRP can stimulate both the PKA and PKC pathways.[1][5][8][16] The activation of PKC is consistent with the Gq-mediated production of DAG.

-

c-Jun N-terminal Kinase (JNK): PrRP has also been found to activate the JNK pathway, another branch of the MAPK signaling network.[1][5][8][10][16]

Data Presentation

The following tables summarize the quantitative data on the interaction of PrRP (12-31) and related peptides with the GPR10 receptor.

Table 1: Receptor Binding Affinities of PrRP Peptides for GPR10

| Peptide | Species | Cell Line | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) | Citation(s) |

| PrRP-20 (12-31) | Human | HEK293-GPR10 | ≤1 | 0.026 ± 0.006 (high affinity)0.57 ± 0.14 (low affinity) | 3010 ± 400 (high affinity)8570 ± 2240 (low affinity) | [2] |

| PrRP-20 (12-31) | Rat | HEK293-GPR10 | ≤1 | - | - | [2] |

| PrRP-31 | Human | HEK293-GPR10 | ≤1 | - | - | [2] |

| PrRP-31 | Rat | HEK293-GPR10 | ≤1 | - | - | [2] |

| PrRP-20 | Human | - | 0.26 ± 0.07 | - | - | [3] |

| PrRP-20 | Rat | - | 0.22 ± 0.06 | - | - | [3] |

| PrRP-31 | Human | - | 1.03 ± 0.41 | - | - | [3] |

| PrRP-31 | Rat | - | 0.33 ± 0.11 | - | - | [3] |

Table 2: Functional Potency of PrRP Peptides in Calcium Mobilization Assays

| Peptide | Species | Cell Line | EC50 (nM) | Citation(s) |

| PrRP-20 (12-31) | Human | HEK293-GPR10 | 1.06 ± 0.22 | [2] |

| PrRP-20 (12-31) | Rat | HEK293-GPR10 | 0.75 ± 0.06 | [2] |

| PrRP-31 | Human | HEK293-GPR10 | 1.54 ± 0.26 | [2] |

| PrRP-31 | Rat | HEK293-GPR10 | 1.56 ± 0.42 | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the signaling pathways of PrRP (12-31).

Receptor Binding Assay

These assays are used to determine the affinity and specificity of PrRP (12-31) for its receptor, GPR10.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing GPR10 are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.[2]

-

Radioligand Binding: Membranes are incubated with a radiolabeled form of PrRP, such as [125I]-PrRP-20, in a binding buffer.[2]

-

Competition Binding: To determine the binding affinity (Ki) of unlabeled PrRP (12-31), competition experiments are performed where membranes are incubated with the radioligand and increasing concentrations of the unlabeled peptide.[2]

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a gamma counter.[2]

-

Data Analysis: The binding data is analyzed using non-linear regression to determine the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[2]

Calcium Mobilization Assay

This assay measures the ability of PrRP (12-31) to stimulate the release of intracellular calcium.

-

Cell Culture: HEK293 cells stably expressing GPR10 are seeded in 96-well microtiter plates.[2]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.[1][2] Probenicid is often included to prevent dye leakage.[1][2]

-

Agonist Stimulation: After washing to remove extracellular dye, the cells are stimulated with various concentrations of PrRP (12-31).[2]

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).[2][17]

-

Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.[2]

Western Blotting for Protein Phosphorylation (ERK, CREB, Akt)

This technique is used to detect the activation of signaling proteins by measuring their phosphorylation status.

-

Cell Stimulation and Lysis: Cells are typically serum-starved to reduce basal signaling before being stimulated with PrRP (12-31) for a specific time.[9] The cells are then lysed to extract the proteins.[9]

-

Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for each sample.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-CREB, or anti-phospho-Akt).[5][9] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[9]

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified by densitometry. The levels of phosphorylated protein are often normalized to the total amount of the protein.[9]

Protein Kinase A (PKA) and Protein Kinase C (PKC) Activity Assays

These assays measure the enzymatic activity of PKA and PKC following stimulation with PrRP (12-31).

-

Cell Permeabilization: Cells can be permeabilized using agents like streptolysin-O to allow the entry of kinase substrates.[3]

-

Kinase Reaction: Permeabilized cells or cell lysates are incubated with a specific peptide substrate for PKA or PKC in the presence of [γ-32P]ATP.[3]

-

Substrate Phosphorylation Measurement: The incorporation of 32P into the peptide substrate is measured to determine the kinase activity.[3]

-

Inhibitor Studies: The specificity of the assay can be confirmed by using known inhibitors of PKA or PKC.[3]

c-Jun N-terminal Kinase (JNK) Activity Assay

This assay is used to quantify the activity of JNK in response to PrRP (12-31) stimulation.

-

Immunoprecipitation: JNK is specifically immunoprecipitated from cell lysates using a JNK-specific antibody.[11]

-

In Vitro Kinase Assay: The immunoprecipitated JNK is then incubated with a recombinant substrate, such as c-Jun, and ATP.[11]

-

Phosphorylation Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11]

Conclusion

Prolactin Releasing Peptide (12-31) is a potent agonist of the GPR10 receptor, activating a complex network of intracellular signaling pathways. The primary signaling events include Gq-mediated calcium mobilization and Gi/Go-mediated activation of the MAPK/ERK and PI3K/Akt pathways. These initial signals lead to the modulation of downstream effectors such as CREB, PKA, PKC, and JNK, ultimately mediating the diverse physiological functions of PrRP. A thorough understanding of these signaling cascades is essential for the development of novel therapeutic strategies targeting the PrRP system for a range of conditions, including metabolic and neurological disorders. This guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional analysis of novel phosphorylation sites of CREB-binding protein using mass spectrometry and mammalian two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Recruitment of CREB Binding Protein Is Sufficient for CREB-Mediated Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for graded inhibition of CREB:DNA interactions by multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Role of Prolactin Releasing Peptide (12-31) in the Hypothalamic-Pituitary Axis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin Releasing Peptide (PrRP) is a key neuropeptide in the regulation of the hypothalamic-pituitary axis (HPA) and other central nervous system functions. This technical guide focuses on the 20-amino acid C-terminal fragment, Prolactin Releasing Peptide (12-31), also known as PrRP20. While initially identified for its potential to stimulate prolactin release, the physiological role of PrRP and its fragments is now understood to be far more complex, with significant involvement in stress responses, energy homeostasis, and cardiovascular regulation. This document provides an in-depth analysis of PrRP(12-31), detailing its mechanism of action, receptor interactions, and downstream signaling pathways. It presents a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of its molecular interactions to serve as a comprehensive resource for researchers in the field.

Introduction: Prolactin Releasing Peptide and the (12-31) Fragment

Prolactin Releasing Peptide (PrRP) was originally isolated from the bovine hypothalamus as the endogenous ligand for the G protein-coupled receptor GPR10.[1][2] It exists in two primary isoforms, a 31-amino acid peptide (PrRP31) and a 20-amino acid C-terminal fragment, PrRP(12-31).[1] Both forms are derived from the same precursor protein and share a conserved C-terminal Arg-Phe-amide motif, which is critical for biological activity.[3]

Crucially, structure-activity relationship studies involving N-terminal deletions of PrRP31 revealed that the PrRP(12-31) fragment is equipotent to the full-length peptide in binding to its cognate receptor, GPR10, and in stimulating intracellular signaling.[4][5][6][7][8] This finding established PrRP(12-31) as a fully functional agonist and a key molecule for understanding the physiological effects mediated by the PrRP system. While named for its prolactin-releasing activity in specific in vitro models, its role in vivo is contested, with several studies suggesting it does not directly stimulate prolactin secretion but may act as a neuromodulator within the hypothalamus to influence other pituitary axes.[9][10][11]

Mechanism of Action: Receptor Binding and Signaling

PrRP(12-31) exerts its biological effects primarily by acting as a high-affinity agonist at the GPR10 receptor. There is also evidence of lower-affinity binding and functional activity at the Neuropeptide FF receptor 2 (NPFF-R2), suggesting potential for signal crosstalk.[3][4]

Receptor Binding Affinity

PrRP(12-31) and its parent peptide, PrRP31, bind to GPR10 with high affinity in the low nanomolar range. The binding is highly dependent on the C-terminal arginine residues and the terminal amide group.[6][7][8]

| Ligand | Receptor | Species | Ki (nM) | Reference |

| PrRP(12-31) | GPR10 | Human/Rat | ~1 | [6][7] |

| PrRP(1-31) | GPR10 | Human | 1.03 ± 0.41 | [5][12] |

| PrRP(1-31) | GPR10 | Rat | 0.33 ± 0.11 | [5][12] |

| PrRP(12-31) | NPFF-R2 | Human/Rat | Lower affinity (High nM) | [3][4] |

Table 1: Comparative binding affinities of PrRP isoforms to the GPR10 receptor.

Post-Receptor Signaling Cascades

Upon binding to GPR10, PrRP(12-31) initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gi/Go G-proteins, leading to the activation of multiple downstream pathways.[4]

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] This is a primary mechanism for PrRP's action in pituitary cells.

-

Gi/Go Pathway: Coupling to Gi/Go proteins can inhibit adenylyl cyclase, reducing cAMP levels. However, a more prominent role for this pathway in PrRP signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly Extracellular signal-Regulated Kinase (ERK).[3][4] This activation can be blocked by pertussis toxin, confirming the involvement of Gi/Go proteins.[3]

-

Other Pathways: PrRP(12-31) has also been shown to activate Phosphoinositide 3-kinase (PI3K)/Akt pathways and downstream transcription factors like cAMP response element-binding protein (CREB), c-Jun, and c-Fos.[4][13]

Caption: Signaling pathways activated by PrRP(12-31) binding to the GPR10 receptor.

Experimental Data and Protocols

The function of PrRP(12-31) has been elucidated through a variety of in vitro and in vivo experimental models. This section details the protocols for key assays and summarizes the quantitative findings.

In Vitro Studies: Pituitary Cell Cultures

In vitro models using primary rat pituitary cells or pituitary tumor cell lines (e.g., GH3) are fundamental for studying the direct effects of PrRP(12-31) on lactotrophs.

Quantitative Data: In Vitro Prolactin Release

| Cell Model | Treatment | Concentration | Prolactin Release (% of Basal) | Reference |

| Rat Pituitary Cells (Lactating) | PrRP31 | 100 nM | Significant Increase | [9] |

| Rat Pituitary Cells (Male) | PrRP31 | Up to 1 µM | No significant effect | [9] |

| GH3 Rat Pituitary Tumor Cells | PrRP31 | 100 nM | ERK Phosphorylation (Rapid) | [3] |

| RC-4B/C Rat Pituitary Cells | PrRP20/PrRP31 | 10-100 nM | Dose-dependent increase | [3] |

Table 2: Summary of in vitro effects of PrRP on pituitary cells. Note the discrepancy in responses based on the physiological state of the donor animal.

Protocol 1: In Vitro Prolactin Release Assay from Primary Rat Pituitary Cells

This protocol describes a method for assessing the direct effect of PrRP(12-31) on prolactin secretion from cultured anterior pituitary cells.

-

Cell Isolation:

-

Aseptically remove anterior pituitaries from adult rats (e.g., female Sprague Dawley).[14]

-

Mince the tissue and perform enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

-

Wash cells with culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

-

Cell Culture:

-

Plate the dispersed pituitary cells in multi-well culture plates at a density of 1.0 × 10^6 cells/well and culture for 24-48 hours to allow for attachment.[15]

-

-

Peptide Stimulation:

-

Wash cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of PrRP(12-31) (e.g., 1 nM to 1 µM) or a vehicle control.

-

Incubate for a defined period (e.g., 4 hours).

-

-

Sample Collection & Analysis:

References

- 1. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ovid.com [ovid.com]

- 11. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prolactin Production by Rat Anterior Pituitaries Cultured in vitro as Estimated by Crop Gland Assay, Densitometric Analysis and Radioimmunoassay 1 | Semantic Scholar [semanticscholar.org]

- 15. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sceti.co.jp [sceti.co.jp]

- 17. Rat PRL(Prolactin) ELISA Kit - Elabscience® [elabscience.com]

PrRP (12-31) as a neuropeptide in the central nervous system

An In-depth Technical Guide to PrRP (12-31) as a Neuropeptide in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin-Releasing Peptide (PrRP) is a member of the RF-amide neuropeptide family, characterized by a conserved C-terminal Arg-Phe-amide motif.[1] The full-length human peptide, PrRP-31, is derived from a 98-amino acid precursor.[2][3] Extensive research has identified a shorter, 20-amino acid C-terminal fragment, PrRP (12-31) (also known as PrRP-20), as the crucial bioactive core.[4] Studies involving N-terminal deletions of PrRP-31 revealed that PrRP (12-31) is equipotent to the full-length peptide in binding to its cognate G-protein coupled receptor, GPR10, and stimulating intracellular signaling.[2][4][5][6] This finding established that the initial 11 N-terminal amino acids are not essential for high-affinity receptor binding and biological activity.[4]

While initially identified for its potential role in prolactin release, this function has been questioned, and the research focus has largely shifted to its significant involvement in the central nervous system (CNS).[1][4][7] In the CNS, PrRP (12-31) is implicated in a variety of physiological processes, including the regulation of food intake, energy expenditure, stress responses, and cardiovascular function, making it a key subject of study for understanding the physiological roles of the PrRP system and a potential target for therapeutic development.[1]

Biochemical Properties and Receptor Binding

PrRP (12-31) exerts its biological effects primarily by acting as a full agonist at the GPR10 receptor.[4] It also demonstrates a lower affinity for the Neuropeptide FF receptor type 2 (NPFF-R2).[1][8] The C-terminal region of the peptide, particularly the Arg-Phe-amide motif, is essential for its biological function.[1][8]

Structure-Activity Relationship

Structure-activity relationship studies have demonstrated the critical nature of the C-terminus for receptor interaction.

-

Equipotency: PrRP (12-31) is equipotent to the full-length PrRP-31 in binding to GPR10.[2][4][5][6]

-

N-Terminal Truncations: Further truncations from the N-terminus of PrRP (12-31) lead to a progressive and significant reduction in binding affinity.

-

Minimal Fragment: The shortest fragment capable of binding to GPR10 is the C-terminal heptapeptide, PrRP (25-31), though its affinity is reduced by approximately two orders of magnitude compared to PrRP (12-31).[1]

-

C-Terminal Amide Group: Replacement of the C-terminal amide group with a carboxylic acid results in a complete loss of binding affinity, highlighting its critical role.[1][8]

-

Key Residues: An alanine scan of PrRP (25-31) revealed that the arginine residues at positions 26 and 30 are crucial for receptor binding.[1][5][6]

Quantitative Binding Affinity Data

The binding affinity of various PrRP isoforms for the GPR10 receptor has been quantified across different species. PrRP (12-31) and PrRP-31 consistently demonstrate high affinity in the nanomolar range.

| Ligand | Species | Receptor | Assay Type | Ki Value (nM) | Citation(s) |

| PrRP-31 | Human | Human GPR10 | Radioligand Competition | 1.0 | [5][9][10] |

| PrRP (12-31) | Human | Human GPR10 | Radioligand Competition | 1.0 | [5][9][10] |

| PrRP-31 | Human | Human GPR10 | Radioligand Competition | 1.03 ± 0.41 | [2][3] |

| PrRP (12-31) (PrRP-20) | Human | Human GPR10 | Radioligand Competition | 0.26 ± 0.07 | [2][3] |

| PrRP-31 | Rat | Human GPR10 | Radioligand Competition | 0.33 ± 0.11 | [2][3] |

| PrRP (12-31) (PrRP-20) | Rat | Human GPR10 | Radioligand Competition | 0.22 ± 0.06 | [2][3] |

| PrRP (25-31) | Human | Human GPR10 | Radioligand Competition | 200 | [5][9][10] |

Signaling Pathways in the Central Nervous System

Activation of the GPR10 receptor by PrRP (12-31) initiates a complex cascade of intracellular signaling events. The coupling of GPR10 involves both Gq and Gi/Go proteins, depending on the cellular context.[4] This leads to the activation of multiple downstream effector pathways critical for gene expression and cell survival.[4]

Key signaling pathways include:

-

Phospholipase C (PLC) Pathway: Gq protein activation stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4] This calcium mobilization is a hallmark of PrRP receptor activation.[2][4][5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PrRP (12-31) stimulates the phosphorylation and activation of several MAPKs, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, is also engaged following GPR10 activation.[4][7]

-

CREB Phosphorylation: The culmination of these signaling cascades often leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[1][8]

Pertussis toxin (PTX), which inactivates Gi/Go proteins, has been shown to block PrRP-induced ERK and Akt activation, confirming the involvement of these G-protein subtypes.[1][8]

Physiological Functions in the Central Nervous System

The anatomical distribution of PrRP and its GPR10 receptor in discrete brain regions, including the hypothalamus and brainstem, suggests diverse neuromodulatory roles beyond prolactin regulation.[5][6][9]

-

Food Intake and Energy Homeostasis: PrRP is considered an anorexigenic neuropeptide, playing a significant role in lowering food intake and regulating energy expenditure.[1][12] Intracerebroventricular (ICV) injection of PrRP reduces food consumption, and PrRP-expressing neurons often co-express the leptin receptor, suggesting an interaction in the central control of metabolism.[13]

-

Stress Response: PrRP is a stress mediator, with its neurons activated by various psychogenic stressors.[14] It stimulates the release of adrenocorticotropic hormone (ACTH) and corticosterone and can potentiate the effects of noradrenaline on the hypothalamic-pituitary-adrenal (HPA) axis.[14]

-

Neuroprotection: Emerging studies are exploring the neuroprotective potential of PrRP, with findings indicating it can enhance neuronal survival by activating protective signaling pathways like PI3K/Akt.[1][4]

-

Cardiovascular Regulation: PrRP and its receptor are found in brainstem nuclei involved in autonomic control, such as the nucleus of the solitary tract (NTS), suggesting a role in regulating the cardiovascular system.[1]

-

Sleep and Mood Regulation: PrRP fibers innervate the dorsolateral hypothalamus, an area populated by melanin-concentrating hormone (MCH) neurons, which are key regulators of sleep and mood. This suggests PrRP may influence these states by modulating MCH neuronal activity.[14]

-

Reproduction: ICV injection of PrRP has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via a hypothalamic mechanism in male rats, indicating a role in the reproductive axis.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of PrRP (12-31).

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of unlabeled PrRP (12-31) by measuring its ability to compete with a radiolabeled PrRP ligand for binding to the GPR10 receptor.

Methodology

-

Membrane Preparation:

-

Grow CHO-K1 cells stably transfected with the human GPR10 receptor cDNA to confluence.

-

Scrape, pellet, and homogenize the cells in a cold lysis buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA).

-

Perform differential centrifugation to isolate the membrane fraction. The final pellet is resuspended, analyzed for protein content (e.g., BCA assay), and stored at -80°C.[10][15]

-

-

Assay Setup:

-

Perform assays in a 96-well plate format in a total volume of 200-250 µL per well.[15][16]

-

To each well, add:

-

Membrane homogenate (e.g., 10 µg protein/well) diluted in assay buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).[10][16]

-

A fixed concentration of radioligand (e.g., [¹²⁵I]PrRP-31) at a concentration near its Kd (e.g., 1 nM).[5][9][10]

-

Varying concentrations of the unlabeled competitor, PrRP (12-31).

-

-

-

Incubation:

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This separates bound from free radioligand.[15][17]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled PrRP (e.g., 1 µM).[10]

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot specific binding as a function of the log concentration of the competitor peptide to generate a competition curve.

-

Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following GPR10 activation by PrRP (12-31).

Methodology

-

Cell Preparation:

-

Plate GPR10-transfected CHO-K1 or HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to near confluence.

-

-

Dye Loading:

-

Load cells with a fluorescent calcium indicator (e.g., Fluo-3, Fura-2) by incubating them with the acetoxymethyl (AM) ester form of the dye in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 60 minutes at 37°C.[5]

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Execution:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's automated injection system, add varying concentrations of PrRP (12-31) to the wells.

-

-

Data Acquisition:

-

Immediately after peptide addition, record the fluorescence intensity over time (e.g., every second for the first minute, then every 3-5 seconds for the next 1-2 minutes).[5]

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response relative to the baseline for each concentration.

-

Plot the peak response against the log concentration of PrRP (12-31) to generate a dose-response curve.

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the curve.

-

In Vivo Study: Intracerebroventricular (ICV) Injection in Rats

This protocol is used to assess the central effects of PrRP (12-31) on hormone release.

Methodology

-

Animal Preparation:

-

Peptide Administration:

-

Dissolve PrRP (e.g., PrRP-31, as a proxy for PrRP 12-31's central action) in sterile saline to the desired concentration (e.g., to deliver a 5 nM dose).[2][3]

-

On the day of the experiment, administer the PrRP solution or saline (vehicle control) via ICV injection in a small volume (e.g., 10 µL).[2][3]

-

-

Sample Collection:

-

Hormone Analysis:

-

Separate plasma from the blood samples.

-

Measure plasma concentrations of hormones of interest (e.g., LH, FSH, testosterone) using specific immunoassays (e.g., RIA, ELISA).

-

-

Data Analysis:

-

Compare the hormone levels in the PrRP-treated group to the saline-treated control group at each time point using appropriate statistical tests (e.g., ANOVA, t-test).

-

Conclusion

PrRP (12-31) stands out as the essential bioactive core of the PrRP neuropeptide system. Its high-affinity binding to the GPR10 receptor in the CNS triggers a complex network of intracellular signaling, leading to the modulation of critical physiological processes including energy homeostasis, stress response, and neuroprotection. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this neuropeptide. A thorough understanding of PrRP (12-31) pharmacology and function is crucial for exploring its potential as a therapeutic target for metabolic disorders, stress-related conditions, and neurodegenerative diseases.

References

- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Prolactin Releasing Peptide (12-31), human | 235433-36-0 | Benchchem [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purchase Directly from Prolactin-Releasing Peptide (12-31) (rat) | China Prolactin-Releasing Peptide (12-31) (rat) Supplies [liwei-peptide.com]

- 13. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Tissue Distribution of Prolactin-Releasing Peptide (12-31) Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of binding sites for the Prolactin-Releasing Peptide fragment (12-31) [PrRP(12-31)]. It has been established that PrRP(12-31), a 20-amino acid C-terminal fragment of the full-length 31-amino acid peptide (PrRP-31), is equipotent to the full-length peptide in binding to its cognate receptor, GPR10, and stimulating intracellular signaling.[1][2][3] Therefore, the distribution of PrRP(12-31) binding sites is considered identical to that of PrRP-31. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Data on PrRP Binding Sites

Specific, high-affinity binding sites for Prolactin-Releasing Peptide have been identified in various central nervous system and peripheral tissues of the rat. The following tables present the binding affinity (IC50) and binding site density (Bmax) in key tissues.

| Tissue | Binding Affinity (IC50) (nM) | Binding Site Density (Bmax) (fmol/mg protein) |

| Hypothalamus | 5.2 ± 0.9 | 674 ± 97 |

| Pituitary | 1.4 ± 0.6 | 541 ± 126 |

| Heart | 6.6 ± 0.7 | 628 ± 74 |

| Soleus Muscle | 9.8 ± 0.9 | 677 ± 121 |

| Data derived from competitive binding experiments using 125I-PrRP in rat tissue membranes.[4][5] |

Localization of PrRP Receptor (GPR10) mRNA

In situ hybridization studies have revealed a distinct distribution of mRNA for the PrRP receptor, GPR10, providing further insight into the potential sites of PrRP(12-31) action.

| Brain Region | Level of mRNA Expression |

| Reticular Thalamic Nucleus | Abundant |

| Periventricular Hypothalamus | Abundant |

| Dorsomedial Hypothalamus | Abundant |

| Nucleus of the Solitary Tract | Abundant |

| Area Postrema | Abundant |

| Anterior Pituitary | Abundant |

| Peripheral Tissues | |

| Adrenal Medulla | Abundant |

| Intestine | Present |

| This distribution suggests roles for PrRP beyond prolactin release, including the central control of neuroendocrine and autonomic homeostasis.[2][6] |

Experimental Protocols

The characterization and localization of PrRP(12-31) binding sites have been achieved through several key experimental techniques.

Radioligand Receptor Binding Assay

This method is used to quantify the affinity and density of receptors in tissue homogenates.

Protocol Steps:

-

Tissue Preparation: Tissues are dissected and homogenized in a suitable buffer. Cell membranes are then isolated by centrifugation.[7]

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of radioiodinated PrRP (e.g., 125I-hPrRP) and varying concentrations of unlabeled PrRP(12-31) to compete for binding.[7]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.[7]

-